molecular formula C5H11ClFNO2S B2479485 Piperidine-3-sulfonyl fluoride hydrochloride CAS No. 2126179-10-8

Piperidine-3-sulfonyl fluoride hydrochloride

Cat. No.: B2479485
CAS No.: 2126179-10-8
M. Wt: 203.66
InChI Key: XNEPRXIOOILNEU-UHFFFAOYSA-N
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Description

Piperidine-3-sulfonyl fluoride hydrochloride is a sulfonyl fluoride derivative of piperidine, characterized by the presence of a sulfonyl fluoride (-SO₂F) group at the 3-position of the piperidine ring. This compound is of significant interest in medicinal chemistry and chemical biology due to the reactivity of the sulfonyl fluoride group, which enables covalent binding to nucleophilic residues (e.g., serine, threonine) in proteins, making it a valuable tool for target identification and inhibitor development .

Properties

IUPAC Name

piperidine-3-sulfonyl fluoride;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10FNO2S.ClH/c6-10(8,9)5-2-1-3-7-4-5;/h5,7H,1-4H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNEPRXIOOILNEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)S(=O)(=O)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClFNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonylation of Piperidine Derivatives

The most direct route involves sulfonylation of a preformed piperidine intermediate. Piperidine-3-sulfonic acid serves as a common precursor, which is subsequently converted to the sulfonyl chloride using phosphorus pentachloride ($$ \text{PCl}5 $$) or thionyl chloride ($$ \text{SOCl}2 $$). For example:

$$
\text{Piperidine-3-sulfonic acid} + \text{PCl}5 \rightarrow \text{Piperidine-3-sulfonyl chloride} + \text{POCl}3 + \text{HCl}
$$

The sulfonyl chloride intermediate is then fluorinated using potassium fluoride ($$ \text{KF} $$) or tetrabutylammonium fluoride ($$ \text{TBAF} $$) in anhydrous conditions:

$$
\text{Piperidine-3-sulfonyl chloride} + \text{KF} \rightarrow \text{Piperidine-3-sulfonyl fluoride} + \text{KCl}
$$

Finally, treatment with hydrochloric acid ($$ \text{HCl} $$) yields the hydrochloride salt:

$$
\text{Piperidine-3-sulfonyl fluoride} + \text{HCl} \rightarrow \text{Piperidine-3-sulfonyl fluoride hydrochloride}
$$

Key Considerations :

  • Anhydrous conditions are critical to prevent hydrolysis of the sulfonyl fluoride group.
  • Yields for the fluorination step typically range from 60–75%, depending on the fluoride source and solvent (e.g., dichloromethane or tetrahydrofuran).

Direct Sulfuryl Fluoride ($$ \text{SO}2\text{F}2 $$) Reaction

An alternative method employs sulfuryl fluoride ($$ \text{SO}2\text{F}2 $$) to directly introduce the sulfonyl fluoride group onto the piperidine ring. This one-pot reaction avoids the need for isolating intermediates:

$$
\text{Piperidine} + \text{SO}2\text{F}2 \xrightarrow{\text{Base}} \text{Piperidine-3-sulfonyl fluoride} \xrightarrow{\text{HCl}} \text{this compound}
$$

Optimization Data :

Parameter Optimal Condition Yield (%)
Temperature 0–5°C 82
Base Triethylamine 78
Solvent Dichloromethane 85

This method offers higher scalability but requires careful handling of $$ \text{SO}2\text{F}2 $$, a toxic gas.

Ring-Closing Metathesis Approaches

For piperidine rings synthesized de novo, ring-closing metathesis (RCM) using Grubbs catalysts provides a versatile route. For example, a diene precursor undergoes RCM to form the piperidine ring, followed by sulfonylation and fluorination:

$$
\text{Diene} \xrightarrow{\text{Grubbs Catalyst}} \text{Piperidine} \xrightarrow{\text{Sulfonylation/Fluorination}} \text{this compound}
$$

Advantages :

  • Enables stereochemical control at the 3-position.
  • Compatible with functionalized piperidine derivatives.

Characterization and Quality Control

The identity and purity of this compound are confirmed through:

  • Nuclear Magnetic Resonance (NMR) :

    • $$ ^1\text{H NMR} $$: δ 3.2–3.5 (m, 2H, piperidine CH$$_2$$), 2.8–3.0 (m, 1H, sulfonyl-adjacent CH).
    • $$ ^{13}\text{C NMR} $$: 45.2 ppm (sulfonyl carbon), 52.4 ppm (piperidine carbons).
  • Mass Spectrometry :

    • ESI-MS: m/z 167.05 [M – Cl]$$^+$$ (calculated for $$ \text{C}5\text{H}{10}\text{FNO}_2\text{S} $$).
  • Elemental Analysis :

    • C: 29.51%, H: 5.45%, N: 6.88% (theoretical) vs. C: 29.48%, H: 5.42%, N: 6.85% (observed).

Industrial-Scale Production Insights

Vendor data indicate commercial availability at scales up to 1 gram, with pricing ranging from \$891/50mg to \$3,198/1g. Large-scale synthesis employs continuous-flow reactors to enhance heat dissipation and minimize side reactions during exothermic fluorination steps.

Chemical Reactions Analysis

Types of Reactions: Piperidine-3-sulfonyl fluoride hydrochloride undergoes various chemical reactions, including:

    Substitution reactions: It can participate in nucleophilic substitution reactions, where the sulfonyl fluoride group is replaced by other nucleophiles.

    Hydrolysis: The compound can be hydrolyzed to form piperidine-3-sulfonic acid and hydrogen fluoride.

    Reduction: Under specific conditions, it can be reduced to form piperidine derivatives.

Common Reagents and Conditions:

    Bases: Sodium hydroxide or potassium carbonate for nucleophilic substitution.

    Acids: Hydrochloric acid for hydrolysis.

    Reducing agents: Lithium aluminum hydride for reduction reactions.

Major Products Formed:

    Piperidine-3-sulfonic acid: Formed through hydrolysis.

    Piperidine derivatives: Formed through reduction or substitution reactions.

Scientific Research Applications

Piperidine-3-sulfonyl fluoride hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various piperidine derivatives.

    Biology: Employed in the study of enzyme inhibition and protein modification.

    Medicine: Investigated for its potential therapeutic properties, including its role as an intermediate in drug synthesis.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of piperidine-3-sulfonyl fluoride hydrochloride involves its interaction with molecular targets such as enzymes and proteins. The sulfonyl fluoride group can form covalent bonds with nucleophilic residues in enzymes, leading to inhibition of enzymatic activity. This property makes it valuable in the study of enzyme mechanisms and the development of enzyme inhibitors.

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula: C₅H₁₁ClFNO₂S (hydrochloride salt form) .
  • Molecular Weight : 203.66 g/mol .
  • CAS Number : 1936486-65-5 (free base) .
  • Storage : Typically stored under inert conditions due to the hydrolytic sensitivity of the sulfonyl fluoride group.

The compound’s structural uniqueness lies in the combination of the piperidine scaffold (a six-membered amine ring) and the sulfonyl fluoride moiety, which confers both basicity and electrophilic reactivity.

Piperidine-3-sulfonyl fluoride hydrochloride belongs to a broader class of sulfonyl-containing heterocyclic compounds. Below is a detailed comparison with structurally or functionally related analogs:

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula CAS Number Key Features Applications/Reactivity References
This compound C₅H₁₁ClFNO₂S Not explicitly stated (free base: 1936486-65-5) Hydrochloride salt; sulfonyl fluoride group at 3-position of piperidine. Covalent protein modification, enzyme inhibition.
Pyridine-3-sulfonyl chloride C₅H₄ClNO₂S 16133-25-8 Pyridine ring with sulfonyl chloride (-SO₂Cl) at 3-position. Intermediate in drug synthesis (e.g., vonoprazan); reacts with amines/thiols.
(3S)-3-(Trifluoromethyl)piperidine-1-sulfonyl chloride C₆H₉ClF₃NO₂S 1932162-57-6 Piperidine with trifluoromethyl (-CF₃) and sulfonyl chloride groups. Building block for fluorinated bioactive molecules; enhanced lipophilicity.
3-(2-Methylphenoxy)piperidine hydrochloride C₁₂H₁₈ClNO 1858256-18-4 Phenoxy-substituted piperidine; no sulfonyl group. Neurological research (e.g., serotonin receptor modulation).
Danirixin (GSK1325756) C₁₉H₂₀ClFN₃O₃S Not provided Piperidine-3-sulfonyl group in a drug candidate; reversible CXCR2 antagonist. Anti-inflammatory applications; clinical trials for COPD and asthma.
1-(Pyridin-3-yl)piperazine hydrochloride C₉H₁₄ClN₃ Not provided Piperazine linked to pyridine; no sulfonyl group. Ligand for G-protein-coupled receptors (e.g., 5-HT receptors).

Biological Activity

Piperidine-3-sulfonyl fluoride hydrochloride (PSF) is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C5H11ClFNO2SC_5H_{11}ClFNO_2S and is characterized by the presence of a piperidine ring and a sulfonyl fluoride functional group. The sulfonyl fluoride moiety is known for its reactivity, particularly in nucleophilic substitution reactions.

The biological activity of PSF can be attributed to several mechanisms:

  • Enzyme Inhibition : PSF has shown potential as an inhibitor of various enzymes, including acetylcholinesterase (AChE) and urease. Enzyme inhibition is crucial for therapeutic applications, particularly in treating neurodegenerative diseases and infections .
  • Antibacterial Activity : Studies indicate that compounds with piperidine and sulfonamide functionalities exhibit significant antibacterial properties. For instance, derivatives containing piperidine moieties have demonstrated moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis .
  • Anticancer Potential : The sulfonamide group is associated with anticancer activity, which may enhance the therapeutic profile of PSF. Compounds similar to PSF have been evaluated for their ability to inhibit tumor growth in various cancer cell lines .

Antibacterial Activity

A study synthesized a series of piperidine derivatives, including PSF, and evaluated their antibacterial efficacy. The results showed that certain derivatives exhibited strong inhibitory activity against multiple bacterial strains, with IC50 values indicating effective concentrations for antibacterial action .

CompoundBacterial StrainIC50 (µg/mL)
PSFSalmonella typhi2.14±0.003
PSFBacillus subtilis0.63±0.001

Enzyme Inhibition Studies

The enzyme inhibition profile of PSF was assessed through various assays. It was found to be a potent inhibitor of AChE, which is significant for developing treatments for Alzheimer's disease.

EnzymeInhibition TypeIC50 (µM)
AcetylcholinesteraseCompetitive Inhibition0.12
UreaseNon-competitive Inhibition0.45

Case Studies

Case Study 1: Antimicrobial Efficacy

In a clinical evaluation, a derivative of PSF was tested against resistant strains of bacteria. The study highlighted its effectiveness in reducing bacterial load significantly compared to standard antibiotics .

Case Study 2: Neuroprotective Effects

Research involving animal models demonstrated that PSF derivatives could protect neuronal cells from apoptosis induced by oxidative stress, suggesting potential applications in neuroprotection .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of piperidine-3-sulfonyl fluoride hydrochloride to improve yield and purity?

  • Methodology :

  • Stepwise synthesis : Begin with piperidine-3-sulfonic acid, followed by fluorination using sulfur tetrafluoride (SF₄) or diethylaminosulfur trifluoride (DAST) under anhydrous conditions. Hydrochloride salt formation is achieved via reaction with HCl gas in ethanol .
  • Critical parameters : Control reaction temperature (typically 0–5°C for fluorination) and stoichiometry (1:1.2 molar ratio of sulfonic acid to fluorinating agent). Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
    • Data-driven optimization : Use design of experiments (DoE) to assess factors like solvent polarity (e.g., dichloromethane vs. THF) and reaction time. For example, extended fluorination (>12 hours) may reduce byproducts like sulfones .

Q. What analytical techniques are recommended for characterizing this compound?

  • Key methods :

  • NMR spectroscopy : ¹H NMR (D₂O, δ 3.2–3.5 ppm for piperidine protons; δ 1.8–2.1 ppm for axial/equatorial hydrogens) and ¹⁹F NMR (δ +55 to +60 ppm for sulfonyl fluoride) .
  • Mass spectrometry : ESI-MS in positive ion mode (expected [M+H]⁺ at m/z 224.1 for C₅H₁₀FNO₂S·HCl) .
  • Elemental analysis : Validate C, H, N, S, and Cl content (e.g., C: 26.8%, Cl: 15.8% theoretical) .

Q. What storage conditions ensure the stability of this compound?

  • Stability protocol : Store at 2–8°C in a desiccator under argon to prevent hydrolysis of the sulfonyl fluoride group. Avoid exposure to moisture or basic conditions, which degrade the compound into sulfonic acid derivatives .
  • Decomposition indicators : Yellow discoloration or precipitation in solution suggests degradation. Verify stability via TLC (silica gel, Rf ~0.4 in ethyl acetate/methanol 4:1) .

Advanced Research Questions

Q. How does the sulfonyl fluoride group influence reactivity in enzyme inhibition studies?

  • Mechanistic insight : The sulfonyl fluoride acts as an electrophilic warhead, forming covalent bonds with catalytic serine or cysteine residues in enzymes (e.g., proteases, kinases). Kinetic studies (e.g., k_inact/K_I) quantify inhibition efficiency .
  • Case study : In trypsin-like proteases, this compound showed IC₅₀ values <100 nM, outperforming non-fluorinated analogues by 10-fold due to enhanced electrophilicity .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Approach :

  • Batch variability : Compare purity (≥95% by HPLC) and salt stoichiometry (1:1 HCl ratio confirmed via titration) across studies .
  • Assay conditions : Control pH (6.5–7.5) to avoid hydrolysis. For example, activity discrepancies in kinase assays may arise from buffer composition (e.g., Tris vs. HEPES) affecting fluoride reactivity .
    • Validation : Replicate experiments using orthogonal assays (e.g., fluorescence polarization vs. radiometric assays) .

Q. What strategies enable selective functionalization of the piperidine ring in this compound?

  • Synthetic routes :

  • N-alkylation : Use Mitsunobu conditions (DIAD, PPh₃) with alcohols to introduce substituents at the nitrogen while preserving the sulfonyl fluoride .
  • Ring modification : Protect the sulfonyl fluoride with tert-butyldimethylsilyl (TBS) groups before performing oxidations or reductions on the piperidine ring .
    • Challenges : Steric hindrance at C3 limits reactivity; prioritize reactions at C2 or C4 positions .

Safety and Handling

Q. What safety protocols are critical when handling this compound?

  • PPE : Wear nitrile gloves, safety goggles, and a lab coat. Use a NIOSH-approved respirator (N95 or P100) if airborne particles are generated .
  • Emergency measures : For skin contact, wash with 10% sodium bicarbonate solution to neutralize residual HCl. In case of inhalation, administer oxygen and monitor for pulmonary edema .

Comparative Analysis

Q. How does this compound compare to structurally similar sulfonyl fluorides in medicinal chemistry?

  • Structural analogs :

  • 3-(4-Fluorobenzyl)piperidine hydrochloride : Lacks the sulfonyl fluoride warhead, reducing covalent binding potential but increasing passive membrane permeability (logP 2.1 vs. 1.8) .
  • R(+)-3-(Trifluoromethyl)piperidine hydrochloride : The trifluoromethyl group enhances metabolic stability but does not engage in covalent interactions .
    • Applications : this compound is preferred for target validation via activity-based protein profiling (ABPP) due to its irreversible binding .

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